Methyl 2-butynoate
Overview
Description
Methyl 2-butynoate, also known as methyl tetrolate or 2-butynoic acid methyl ester, is an organic compound with the molecular formula C5H6O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a triple bond between the second and third carbon atoms in its structure.
Biochemical Analysis
Biochemical Properties
Methyl 2-butynoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its biochemical reactions is esterase, which catalyzes the hydrolysis of this compound to produce 2-butynoic acid and methanol. This interaction is crucial for the compound’s metabolic processing and utilization in biological systems .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it has been observed to impact cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to esterase enzymes, inhibiting their activity and preventing the hydrolysis of ester bonds. This inhibition can result in the accumulation of esterified compounds within cells, affecting various metabolic processes. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of 2-butynoic acid and methanol. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can affect cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to the accumulation of its metabolites. Studies have also reported threshold effects, where a certain dosage level is required to observe significant biochemical and physiological changes in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterase, which catalyzes its hydrolysis to produce 2-butynoic acid and methanol. These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can diffuse across cell membranes and accumulate in specific cellular compartments. It interacts with transport proteins that facilitate its movement within cells, ensuring its proper localization and function. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and partition coefficient .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is crucial for its role in regulating cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-butynoate can be synthesized through several methods. One common method involves the esterification of 2-butynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of propargyl alcohol with carbon monoxide and methanol in the presence of a palladium catalyst
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The raw materials, 2-butynoic acid and methanol, are mixed in a reactor along with a strong acid catalyst. The mixture is heated to reflux, and the ester is distilled off as it forms. The crude product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-butynoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-butenoic acid or 2-butanoic acid, depending on the reducing agent and conditions used.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium hydroxide in water.
Major Products Formed
Oxidation: 2-butynoic acid.
Reduction: 2-butenoic acid or 2-butanoic acid.
Substitution: Various esters and derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-butynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl 2-butynoate involves its reactivity due to the presence of the triple bond and the ester functional group. The triple bond makes the compound susceptible to nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions. These properties make this compound a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Methyl 2-butynoate can be compared with other similar compounds such as ethyl 2-butynoate and propyl 2-butynoate. These compounds share the same core structure but differ in the alkyl group attached to the ester functional group. The differences in the alkyl groups can affect the physical properties, reactivity, and applications of these compounds. This compound is unique due to its specific reactivity and the ease of handling compared to its higher homologs.
List of Similar Compounds
- Ethyl 2-butynoate
- Propyl 2-butynoate
- Butyl 2-butynoate
Properties
IUPAC Name |
methyl but-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQCANQILFWSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177876 | |
Record name | 2-Butynoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23326-27-4 | |
Record name | 2-Butynoic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023326274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23326-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butynoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the main applications of methyl 2-butynoate in chemical synthesis?
A1: this compound, an electron-deficient alkyne, finds significant use in various chemical reactions, particularly in organometallic chemistry and cycloaddition reactions. For instance, it acts as a reactant in palladium-catalyzed reactions with di-tert-butylsiliranes. Depending on the reaction conditions and the type of alkyne used, these reactions can yield different silacycles, such as siloles or silirenes []. Additionally, this compound plays a crucial role in the synthesis of substituted diplatina-dioxapentalene complexes, as demonstrated by its reaction with cis-[Pt(CO)2Cl2] in the presence of water and carbon monoxide [].
Q2: How does this compound behave in reactions with N-Aryl-C,C-dimethoxycarbonylnitrones?
A3: this compound participates in 1,3-dipolar cycloaddition reactions with N-Aryl-C,C-dimethoxycarbonylnitrones []. This reaction leads to the formation of various substituted indolines, highlighting the versatility of this compound as a building block in heterocyclic synthesis [].
Q3: Have there been any computational studies on the reactivity of this compound?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of ruthenium-catalyzed cycloadditions involving this compound and 2,3-diphenyl-2H-azirine []. These theoretical studies provided valuable insights into the reaction pathway and suggested the involvement of carbenoid intermediates in the catalytic cycle [].
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